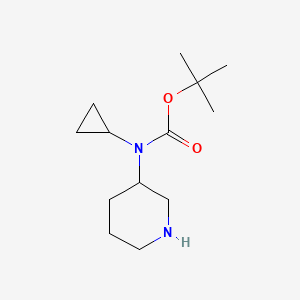
N-Boc-N-(3-pipéridyl)cyclopropylamine
Vue d'ensemble
Description
N-Boc-N-(3-piperidyl)cyclopropylamine is an organic compound with the molecular formula C13H24N2O2. It is a derivative of cyclopropylamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and the cyclopropyl ring is attached to a piperidine ring. This compound is primarily used as a building block in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
N-Boc-N-(3-piperidyl)cyclopropylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-N-(3-piperidyl)cyclopropylamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with tert-butyl chloroformate to introduce the Boc protecting group. The resulting Boc-protected cyclopropylamine is then reacted with 3-piperidylamine under suitable conditions to form N-Boc-N-(3-piperidyl)cyclopropylamine.
Reaction Conditions:
-
Protection of Cyclopropylamine:
Reagents: Cyclopropylamine, tert-butyl chloroformate, base (e.g., triethylamine)
Conditions: Room temperature, inert atmosphere (e.g., nitrogen)
Solvent: Dichloromethane or similar non-polar solvent
-
Coupling with 3-Piperidylamine:
Reagents: Boc-protected cyclopropylamine, 3-piperidylamine, coupling agent (e.g., EDCI, HOBt)
Conditions: Room temperature to mild heating
Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent
Industrial Production Methods
Industrial production of N-Boc-N-(3-piperidyl)cyclopropylamine typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-N-(3-piperidyl)cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like strong nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: N-Boc-N-(3-piperidyl)cyclopropylamine N-oxide
Reduction: N-(3-piperidyl)cyclopropylamine (after Boc removal)
Substitution: Various substituted derivatives depending on the nucleophile used
Mécanisme D'action
The mechanism of action of N-Boc-N-(3-piperidyl)cyclopropylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, which can be removed under specific conditions to reveal the active amine.
Molecular Targets and Pathways
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can act as a ligand for certain receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
N-Boc-N-(3-piperidyl)cyclopropylamine can be compared with other Boc-protected amines and cyclopropyl derivatives:
N-Boc-cyclopropylamine: Similar in structure but lacks the piperidine ring, making it less versatile in certain synthetic applications.
N-Boc-piperidine: Contains the piperidine ring but lacks the cyclopropyl group, affecting its reactivity and biological activity.
N-Boc-N-(2-piperidyl)cyclopropylamine: Similar but with a different substitution pattern on the piperidine ring, which can influence its chemical and biological properties.
Conclusion
N-Boc-N-(3-piperidyl)cyclopropylamine is a valuable compound in organic synthesis and pharmaceutical research. Its unique structure allows for diverse chemical reactions and applications in various scientific fields. Understanding its preparation, reactivity, and applications can aid in the development of new materials and therapeutic agents.
Propriétés
IUPAC Name |
tert-butyl N-cyclopropyl-N-piperidin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGOLKSFUYFLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


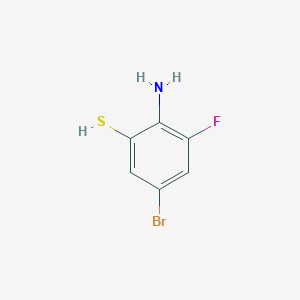
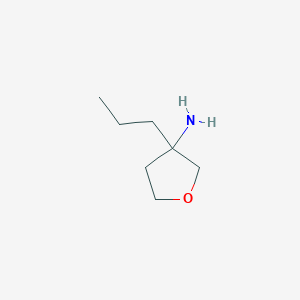
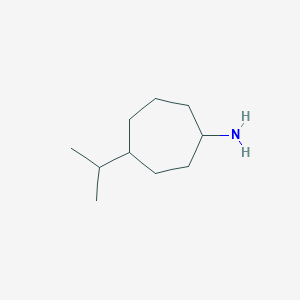
![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)
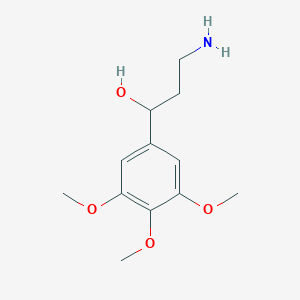
![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)


![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)
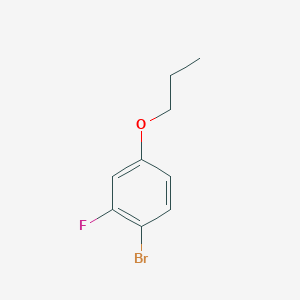
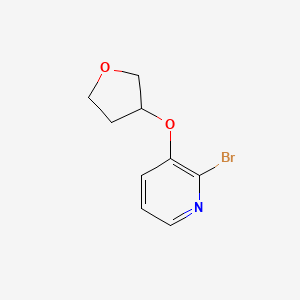
![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)
